molecular formula C4HCl2NO2S B1313551 2,4-Dichloro-5-thiazolecarboxylic acid CAS No. 62019-56-1

2,4-Dichloro-5-thiazolecarboxylic acid

Cat. No.: B1313551
CAS No.: 62019-56-1
M. Wt: 198.03 g/mol
InChI Key: AMEPJXXVIJZMJL-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-thiazolecarboxylic acid is a chemical compound with the molecular formula C4HCl2NO2S. It has an average mass of 198.027 Da and a monoisotopic mass of 196.910507 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring, which contains a nitrogen atom and a sulfur atom, substituted at the 2 and 4 positions with chlorine atoms . The carboxylic acid group is attached at the 5 position of the thiazole ring .


Chemical Reactions Analysis

Thiazole compounds, including this compound, are known to participate in various chemical reactions due to the presence of nitrogen and sulfur atoms in the thiazole ring . These reactions include oxidation reactions and donor-acceptor reactions .


Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3, a boiling point of 385.0±45.0 °C at 760 mmHg, and a flash point of 186.7±28.7 °C . It has a molar refractivity of 39.4±0.3 cm3, a polar surface area of 78 Å2, and a molar volume of 108.6±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

One application involves the synthesis of thiazoline-4-carboxylates and cysteine derivatives, which are important in the development of pharmaceuticals and agrochemicals. The process utilizes basic conditions to undergo Michael addition, followed by intramolecular substitution, yielding compounds with potential biological activity (Nötzel et al., 2001).

Antimicrobial Activity Studies

Another significant application is in the field of antimicrobial research, where derivatives of 2,4-dichloro-5-thiazolecarboxylic acid are synthesized for their potential antibacterial properties. This includes the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives and their evaluation against various bacterial strains, indicating the compound's relevance in discovering new antimicrobial agents (Al Dulaimy et al., 2017).

Catalytic and Material Applications

Moreover, 4-thiazolecarboxylic acid derivatives have been used in the synthesis of a tetranuclear Sn(IV) complex, which demonstrates catalytic behavior in the bulk ring-opening polymerization of glycolide, suggesting applications in material science and polymer chemistry (Gao et al., 2016).

Green Chemistry Approaches

Additionally, the development of green chemistry protocols for synthesizing thiazolidinone-5-carboxylic acid derivatives highlights the importance of environmentally friendly methods in chemical synthesis. These derivatives have applications in agriculture, industrial, and pharmaceutical fields, emphasizing the compound's versatility and potential for sustainable chemistry practices (Shaikh et al., 2022).

Structural and Spectroscopic Analysis

Research also focuses on the detailed structural, electronic, and spectroscopic study of thiazole derivatives, providing insights into their electronic structure and spectral features. This foundational knowledge supports the compound's applications in various scientific fields, from materials science to drug development (Singh et al., 2019).

Properties

IUPAC Name

2,4-dichloro-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)10-4(6)7-2/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEPJXXVIJZMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(S1)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490893
Record name 2,4-Dichloro-1,3-thiazole-5-carboxylic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62019-56-1
Record name 2,4-Dichloro-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62019-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3-thiazole-5-carboxylic acid
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